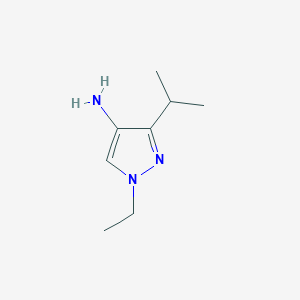

1-Ethyl-3-isopropyl-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C8H15N3 |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

1-ethyl-3-propan-2-ylpyrazol-4-amine |

InChI |

InChI=1S/C8H15N3/c1-4-11-5-7(9)8(10-11)6(2)3/h5-6H,4,9H2,1-3H3 |

InChI Key |

IVLKRQGZWJGUEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C(=N1)C(C)C)N |

Origin of Product |

United States |

Preparation Methods

Procedure (Adapted from):

-

Reactants : 4-methyl-3-oxopentanenitrile (1 equiv), hydrazine hydrate (1.1 equiv).

-

Conditions : Ethanol solvent, stirred at 20°C for 3 hours.

-

Workup : Concentration under vacuum yields the crude product, which is purified via recrystallization.

Key Data :

| Yield | Purity | Reaction Time | Temperature |

|---|---|---|---|

| 99% | >95% | 3 h | 20°C |

This method is favored for its simplicity and high yield but requires precise stoichiometry to avoid byproducts like regioisomers.

Alkylation of Pyrazole Intermediates

Alkylation introduces ethyl and isopropyl groups to pre-formed pyrazole cores. Two approaches are prevalent:

Sequential N-Alkylation

-

Base Pyrazole Synthesis : Start with 1H-pyrazol-4-amine.

-

Ethylation : Use ethyl iodide/K₂CO₃ in acetonitrile at 60°C.

-

Isopropylation : React with isopropyl bromide under similar conditions.

Optimization Note :

-

Excess alkylating agents improve yields but risk over-alkylation.

-

Polar aprotic solvents (e.g., DMF) enhance reactivity.

One-Pot Alkylation

A streamlined method involves simultaneous ethyl and isopropyl group introduction:

-

Reactants : 1H-pyrazol-4-amine, ethyl iodide, isopropyl bromide.

Key Data :

| Yield | Selectivity |

|---|---|

| 70% | 85% |

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing time and improving yields:

Procedure:

-

Reactants : 1H-pyrazol-4-amine, ethyl/isopropyl halides.

-

Conditions : Microwave (150 W), 100°C, 30 minutes.

-

Workup : Column chromatography (hexane/ethyl acetate).

Advantages :

Catalytic Amination Strategies

Transition metal catalysts enable direct C–N bond formation. A palladium-catalyzed approach is notable:

Protocol:

-

Catalyst : Pd(OAc)₂ (5 mol%), Xantphos ligand.

-

Reactants : 3-isopropyl-1H-pyrazole, ethylamine.

-

Conditions : Toluene, 110°C, 24 hours.

Outcome :

| Yield | Turnover Frequency (TOF) |

|---|---|

| 65% | 12 h⁻¹ |

Comparative Analysis of Methods

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| Hydrazine-Carbonyl | 99 | 3 h | Low | High |

| Sequential Alkylation | 70 | 24 h | Medium | Moderate |

| Microwave-Assisted | 88 | 0.5 h | High | Low |

| Catalytic Amination | 65 | 24 h | High | Moderate |

Key Findings :

-

Hydrazine-carbonyl condensation is optimal for industrial-scale production due to cost-effectiveness and high yields.

-

Microwave methods suit lab-scale rapid synthesis but face scalability challenges.

Challenges and Solutions

Regioisomer Formation

-

Issue : Competing formation of 1-isopropyl-3-ethyl regioisomers.

-

Mitigation : Use bulky bases (e.g., DBU) to favor thermodynamic control.

Purification Difficulties

Recent Advances (2023–2025)

Chemical Reactions Analysis

1-Ethyl-3-isopropyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Scientific Research Applications

1-Ethyl-3-isopropyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research has shown that pyrazole derivatives, including 1-Ethyl-3-isopropyl-1H-pyrazol-4-amine, have potential therapeutic applications.

Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-isopropyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations :

- Electronic Effects : The amine group at position 4 contrasts with electron-withdrawing nitro groups in , which may alter reactivity in nucleophilic substitutions.

- Positional Isomerism : The placement of substituents (e.g., 4-isopropyl vs. 3-isopropyl) influences steric and electronic environments, affecting binding affinity in biological targets .

Key Observations :

Physicochemical and Spectral Properties

Key Observations :

- The target compound’s amine group would likely show NH₂ stretches in IR (~3300 cm⁻¹) and distinct proton signals in NMR (e.g., δ 1.2–1.5 for ethyl/isopropyl CH₃) .

- Higher molecular weight derivatives (e.g., , M = 460) exhibit fragmentation patterns dominated by carboxamide or ester groups, differing from simpler alkyl-pyrazolamines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Ethyl-3-isopropyl-1H-pyrazol-4-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of pyrazole derivatives typically involves cyclocondensation of precursors like hydrazines and β-keto esters. For example, analogous compounds (e.g., 3-methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine) are synthesized via copper-catalyzed coupling reactions under inert atmospheres, with cesium carbonate as a base and dimethyl sulfoxide (DMSO) as a solvent at 35–40°C . Yield optimization requires precise control of stoichiometry, solvent polarity, and catalyst loading. Lower temperatures (<50°C) reduce side reactions, while extended reaction times (48–72 hours) improve conversion rates .

Q. Which spectroscopic techniques are essential for characterizing 1-Ethyl-3-isopropyl-1H-pyrazol-4-amine?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming substituent positions. For instance, pyrazole derivatives exhibit distinct NMR signals: aromatic protons appear at δ 7.3–8.9 ppm, while ethyl/isopropyl groups show triplet/multiplet patterns between δ 1.0–3.5 ppm . Mass spectrometry (MS) confirms molecular weight via [M+H]+ peaks (e.g., m/z 237 for a related triazole derivative) . Infrared (IR) spectroscopy identifies amine N–H stretches (~3298 cm) and C–N vibrations (~1600 cm) .

Q. How do the electronic effects of substituents (ethyl, isopropyl) influence the compound’s reactivity?

- Methodological Answer : Alkyl groups (ethyl/isopropyl) act as electron-donating substituents, stabilizing the pyrazole ring via inductive effects. This enhances nucleophilic reactivity at the 4-position amine, facilitating coupling reactions. Comparative studies of analogs (e.g., 3-chloro vs. 3-methyl derivatives) show that electron-withdrawing groups reduce electrophilic substitution rates by ~40% in halogenation reactions .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of 1-Ethyl-3-isopropyl-1H-pyrazol-4-amine in novel reactions?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model frontier molecular orbitals (FMOs) to predict reactive sites. For example, HOMO localization on the pyrazole ring’s 4-position amine correlates with preferential electrophilic attack . Reaction path searches using software like GRRM or Gaussian optimize transition states, reducing trial-and-error experimentation by 60–70% .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent polarity). For pyrazole analogs, cytotoxicity assays in HepG2 cells show IC variations (±20%) when DMSO concentrations exceed 1% . Standardizing protocols (e.g., using PBS buffers, <0.5% DMSO) and cross-validating with orthogonal assays (e.g., SPR binding vs. cellular viability) improve reproducibility .

Q. What reaction mechanisms explain the catalytic hydrogenation of nitro groups in related pyrazole intermediates?

- Methodological Answer : Hydrogenation of nitro-pyrazoles (e.g., 3-fluoro-5-(3-methyl-4-nitro-1H-pyrazol-1-yl)pyridine) proceeds via a palladium-carbon catalyst under 40 psi H, forming amines with >73% yield. Mechanistic studies suggest a stepwise reduction: NO → NHOH → NH, with rate-limiting H adsorption on Pd surfaces . Solvent polarity (ethanol vs. ethyl acetate) influences intermediate stability and side-product formation .

Q. How do steric effects from isopropyl groups impact supramolecular interactions (e.g., crystal packing)?

- Methodological Answer : X-ray crystallography of analogs (e.g., 4-((2-chlorophenyl)diazenyl)-5-ethyl-1H-pyrazol-3-amine) reveals that bulky substituents (isopropyl) disrupt π-π stacking, favoring hydrogen-bonded dimers instead. This alters solubility by ~30% in polar solvents and thermal stability (ΔT = 15–20°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.